An In-depth Technical Guide on the Structural Analysis of α-(Methoxyimino)furan-2-acetic acid
An In-depth Technical Guide on the Structural Analysis of α-(Methoxyimino)furan-2-acetic acid
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive structural analysis of α-(Methoxyimino)furan-2-acetic acid, a critical intermediate in the synthesis of second-generation cephalosporin antibiotics, notably Cefuroxime. The analysis covers its physicochemical properties, detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as insights into its stereochemistry. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. Detailed experimental protocols for synthesis and characterization are provided, along with visual representations of its chemical structure, isomeric forms, and its role in pharmaceutical synthesis.
Introduction
α-(Methoxyimino)furan-2-acetic acid, with the IUPAC name (2Z)-2-(furan-2-yl)-2-(methoxyimino)acetic acid, is a pivotal organic compound in pharmaceutical manufacturing.[1][2] Its structural integrity and stereochemistry are of paramount importance as they directly influence the efficacy and safety of the final active pharmaceutical ingredient (API), Cefuroxime.[1][3] The molecule features a furan ring, a carboxylic acid group, and a methoxyimino moiety. The geometry of the C=N double bond in the methoxyimino group gives rise to two geometric isomers: the (Z)-isomer (or syn-isomer) and the (E)-isomer (or anti-isomer).[4] The (Z)-configuration is the biologically active and desired form for antibiotic synthesis, conferring stability against β-lactamase enzymes.[4] This guide focuses on the structural elucidation of the crucial (Z)-isomer.
Physicochemical Properties
The fundamental properties of (Z)-α-(Methoxyimino)furan-2-acetic acid are summarized below. These values are critical for its handling, purification, and use in subsequent synthetic steps.
| Property | Value | Reference |
| IUPAC Name | (2Z)-2-(furan-2-yl)-2-methoxyiminoacetic acid | [1][2] |
| Synonyms | (syn)-2-methoxyimino-2-(furyl-2-yl) acetic acid | [5] |
| CAS Number | 39684-61-2 | [1][6] |
| Molecular Formula | C₇H₇NO₄ | [1][2] |
| Molecular Weight | 169.13 g/mol | [1][2] |
| Appearance | Off-white powder | [1] |
| Monoisotopic Mass | 169.03750770 Da | [2] |
| Topological Polar Surface Area | 72 Ų | [2] |
| pKa (Predicted) | 2.79 ± 0.41 | [7] |
Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the chemical structure and, most importantly, the (Z)-configuration of the methoxyimino group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for verifying the molecular structure. The chemical shifts provide information about the electronic environment of the protons and carbons.
Table 1: ¹H NMR Spectroscopic Data (Solvent: D₂O, DMSO-d₆)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.53 | m | 1H | Furan C5-H |
| 6.62 | m | 1H | Furan C3-H |
| 6.46 | m | 1H | Furan C4-H |
| 3.84 | s | 3H | Methoxy (-OCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Solvent: CD₃OD)
| Chemical Shift (δ ppm) | Assignment |
| 168.77 | Carboxylic Acid (C=O) |
| 151.01 | Imino Carbon (C=N) |
| 148.28 | Furan C2 |
| 145.46 | Furan C5 |
| 113.33 | Furan C3 |
| 112.55 | Furan C4 |
| 62.24 | Methoxy (-OCH₃) |
Reference:[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid, imine, and furan groups.
Table 3: Key IR Absorption Bands (Medium: KBr)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3128 | Medium | O-H Stretch (Carboxylic Acid) |
| 2528 | Medium, Broad | O-H Stretch (Hydrogen-bonded) |
| 1737 | Strong | C=O Stretch (Carboxylic Acid) |
| 1646 | Medium | C=N Stretch (Imino group) |
| 1608, 1582 | Medium | C=C Stretch (Furan ring) |
| 2835 | Weak | C-H Stretch (Methoxy) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Weight | 169.13 |
| Exact Mass | 169.0375 |
Reference:[2]
Isomeric Forms and Importance of (Z)-Configuration
The biological efficacy of Cefuroxime is critically dependent on the (Z)-geometry of the methoxyimino side chain.[1] This configuration provides steric hindrance that protects the β-lactam ring from hydrolysis by bacterial β-lactamase enzymes, a primary mechanism of antibiotic resistance.[4] The (E)-isomer is considered an impurity and its presence must be carefully controlled during synthesis.[3]
Experimental Protocols
Synthesis of (Z)-α-(Methoxyimino)furan-2-acetic acid
The synthesis is typically a multi-step process starting from 2-acetylfuran.[3][9] A common route is outlined below.
Step 1: Preparation of 2-oxo-2-furanylacetic acid (Furan Ketone Acid)
-
To a 100mL three-necked flask, add 10g of 2-acetylfuran, 0.25g of hydrated copper sulfate, 65mL of water, 28mL of concentrated hydrochloric acid, and 1mL of 98% concentrated sulfuric acid.[8]
-
Stir the mixture and heat to 65°C.
-
Slowly add 39 wt.% sodium nitrite solution (39mL) over a period of 120 ± 10 minutes.[3]
-
After the addition is complete, adjust the pH to strongly acidic with hydrochloric acid to obtain a solution of furan ketone acid.[3]
Step 2: Oximation to form (Z)-α-(Methoxyimino)furan-2-acetic acid
-
Adjust the pH of the furan ketone acid solution to 3 with a 15% NaOH solution.[3]
-
Add a 17 wt.% methoxyamine hydrochloride solution (molar ratio of methoxyamine to ketone acid is typically 1.1–1.5:1).[3][10]
-
Maintain the reaction temperature at 10-25°C and a pH of 3-4 for 2-5 hours.[3][10]
-
The product, a mixture of (Z) and (E) isomers, precipitates from the solution. The (Z)-isomer selectivity can be enhanced through careful control of pH and temperature.[4]
Step 3: Purification
-
The crude product is collected by filtration.
-
Purification is achieved via recrystallization. The crude product is dissolved in a suitable solvent (e.g., an alcohol), decolorized with activated carbon, heated to reflux, and then cooled to allow crystallization of the purified (Z)-isomer.[4]
Role in Pharmaceutical Synthesis
(Z)-α-(Methoxyimino)furan-2-acetic acid is not an active drug itself but a crucial side-chain intermediate. It is activated, typically by converting it to an acyl chloride, and then coupled with the 7-aminocephalosporanic acid (7-ACA) nucleus to form the final antibiotic, Cefuroxime.
Conclusion
The structural analysis of α-(Methoxyimino)furan-2-acetic acid confirms its identity and highlights the critical importance of its (Z)-stereochemistry for pharmaceutical applications. The spectroscopic data presented provides a clear fingerprint for the identification and quality control of this key intermediate. The synthetic and purification protocols described are fundamental to producing the high-purity (Z)-isomer required for the manufacture of Cefuroxime, a widely used cephalosporin antibiotic. This guide serves as a vital technical resource for scientists and professionals engaged in the synthesis and analysis of pharmaceutical compounds.
References
- 1. (2Z)-furan-2-yl(methoxyimino)ethanoic acid | 39684-61-2 | Benchchem [benchchem.com]
- 2. Methoxyiminofuranyl acetic acid | C7H7NO4 | CID 9553828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. alpha-(Methoxyimino)furan-2-acetic acid | 65866-86-6 | Benchchem [benchchem.com]
- 5. Buy (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt [smolecule.com]
- 6. Buy Online CAS Number 39684-61-2 - TRC - (Z)-2-(Furan-2-yl)-2-(methoxyimino)acetic Acid | LGC Standards [lgcstandards.com]
- 7. Page loading... [guidechem.com]
- 8. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. CN101357911A - Method for synthesizing (z)-2-(alpha-methoxyimino)furan-ammonium acetate - Google Patents [patents.google.com]
